molecular formula C19H17N3O2S B3833810 N'-[(E)-(3-methoxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide

N'-[(E)-(3-methoxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide

Cat. No.: B3833810
M. Wt: 351.4 g/mol
InChI Key: NZLCCKFCPQIINH-UDWIEESQSA-N
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Description

N’-[(E)-(3-methoxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-methoxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide typically involves the condensation reaction between 3-methoxybenzaldehyde and 2-(quinolin-2-ylsulfanyl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-methoxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce hydrazine compounds.

Scientific Research Applications

N’-[(E)-(3-methoxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide has been explored in various scientific research fields:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-methoxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-methoxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide
  • N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide
  • N’-[(E)-(2-methoxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide

Uniqueness

N’-[(E)-(3-methoxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide is unique due to its specific methoxy substitution pattern and the presence of the quinoline moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-24-16-7-4-5-14(11-16)12-20-22-18(23)13-25-19-10-9-15-6-2-3-8-17(15)21-19/h2-12H,13H2,1H3,(H,22,23)/b20-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLCCKFCPQIINH-UDWIEESQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(E)-(3-methoxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide
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